molecular formula C8H5ClO4 B1345747 5-Chloroisophthalic acid CAS No. 2157-39-3

5-Chloroisophthalic acid

Cat. No.: B1345747
CAS No.: 2157-39-3
M. Wt: 200.57 g/mol
InChI Key: PLPFTLXIQQYOMW-UHFFFAOYSA-N
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Description

5-Chloroisophthalic acid is a useful research compound. Its molecular formula is C8H5ClO4 and its molecular weight is 200.57 g/mol. The purity is usually 95%.
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Scientific Research Applications

Metal-Organic Frameworks (MOFs) and Fluorescence Detection

5-Chloroisophthalic acid plays a significant role in the development of lanthanide metal-organic frameworks (LMOFs). These frameworks, prepared using this compound derivatives, have been utilized for selective ratiometric fluorescence detection of ions, such as fluoride. The unique optical properties of these LMOFs make them efficient for dual-fluorescence emission and improve their selectivity in ion determination (Yang et al., 2017).

Biocatalysis and Sustainable Polymer Production

Research has also explored the role of this compound and its derivatives in biocatalytic processes. One significant application is the production of 2,5-furandicarboxylic acid (FDCA) from lignocellulosic biomass. FDCA is gaining attention as a sustainable alternative to petroleum-derived acids for producing bio-based polymers, such as poly(ethylene 2,5-furandicarboxylate) (PEF). This application highlights the potential of this compound derivatives in advancing eco-friendly industrial processes (Yuan et al., 2019).

Manufacturing Synthesis Applications

In manufacturing synthesis, this compound is crucial for creating various heterocyclic ring systems. Its derivatives, such as 5-chlorophthalide, have been effectively used as building blocks in chemical synthesis. This application demonstrates the versatility of this compound in the synthesis of complex organic compounds (Faigl et al., 2010).

Electrochemical Sensors and Biosensors

This compound derivatives have been studied for their potential in electrochemical sensors and biosensors. These applications are particularly relevant in the electroanalysis of chlorogenic acid, a compound related to this compound, demonstrating its utility in detecting and measuring specific compounds in various settings, including nutraceuticals and food products (Munteanu & Apetrei, 2021).

Educational Applications in Chemistry Teaching

Interestingly, this compound and its related compounds have also been used as context-based examples in chemistry education, particularly in teaching the concepts of acids and bases. This application underscores the compound'srelevance in educational settings, providing a practical context for understanding acid-base chemistry concepts and their applications (Ültay & Çalık, 2016).

Theranostics and Medical Research

In medical research, derivatives of this compound have been investigated for their applications in theranostics. These studies include the use of 5-aminolevulinic acid (5-ALA), a compound related to this compound, in photodynamic therapy and other theranostic applications. The research emphasizes the potential of these derivatives in the diagnosis and treatment of various diseases (Zhou et al., 2022).

Bio-based Polyester Monomer Production

The catalytic production of bio-based polyester monomers derived from this compound and its derivatives is another significant area of research. This includes the production of 2,5-furandicarboxylic acid (FDCA), a promising substitute for terephthalic acid in polyester synthesis. This application is crucial for developing sustainable materials and reducing reliance on petroleum-based resources (Zhang et al., 2015).

Safety and Hazards

The safety information for 5-Chloroisophthalic acid indicates that it should be handled with care. Avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use personal protective equipment and ensure adequate ventilation .

Future Directions

As for future directions, 5-Chloroisophthalic acid is currently used for research purposes . Its potential applications in various fields could be explored further.

Properties

IUPAC Name

5-chlorobenzene-1,3-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClO4/c9-6-2-4(7(10)11)1-5(3-6)8(12)13/h1-3H,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLPFTLXIQQYOMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C(=O)O)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5062217
Record name 1,3-Benzenedicarboxylic acid, 5-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5062217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2157-39-3
Record name 5-Chloro-1,3-benzenedicarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2157-39-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Benzenedicarboxylic acid, 5-chloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002157393
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3-Benzenedicarboxylic acid, 5-chloro-
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Record name 1,3-Benzenedicarboxylic acid, 5-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5062217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-chloroisophthalic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.016.790
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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